molecular formula C6H4O4 B1355527 Comanic Acid CAS No. 499-05-8

Comanic Acid

Cat. No.: B1355527
CAS No.: 499-05-8
M. Wt: 140.09 g/mol
InChI Key: UFMDRPPBUAPWBK-UHFFFAOYSA-N
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Description

Comanic acid, also known as 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is a crystalline organic compound with the molecular formula C(_6)H(_4)O(_5). It is derived from the partial decarboxylation of chelidonic acid. This compound is notable for its unique structure, which includes a pyrone ring, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Comanic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as o-phenylenediamine to form complex structures like 1,5-benzodiazepines and quinoxalines . These interactions are crucial for the formation of biologically active compounds, which can have various therapeutic applications.

Cellular Effects

This compound influences cellular processes by interacting with different cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives can react with primary amines to form pyridones, which are involved in various cellular functions . These interactions highlight the compound’s potential impact on cellular activities and its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic attacks on the pyrone ring, resulting in the formation of stable products . These molecular mechanisms are essential for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo various transformations, leading to different long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are vital for maintaining cellular energy balance and redox regulation, highlighting the compound’s importance in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These processes are essential for the compound’s localization and accumulation, which can impact its biological activity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Comanic acid can be synthesized through several methods, one of which involves the partial decarboxylation of chelidonic acid. This process typically requires controlled heating in the presence of a catalyst to facilitate the decarboxylation reaction. Another method involves the oxidation of 5-hydroxy-4H-pyran-2-carboxylic acid under specific conditions to yield this compound.

Industrial Production Methods: In an industrial setting, this compound is often produced through the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Comanic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Hydroxy derivatives.

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

Comanic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Comparison with Similar Compounds

Comanic acid can be compared with other similar compounds such as:

    Chelidonic Acid: From which this compound is derived. Chelidonic acid has a similar structure but includes an additional carboxyl group.

    Kojic Acid: Another pyrone derivative with similar chemical properties but different biological activities.

    Maltol: A related compound with a similar pyrone ring structure, used primarily as a flavor enhancer and in various industrial applications.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields

Properties

IUPAC Name

4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDRPPBUAPWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486729
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-05-8
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Comanic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Comanic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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